Benzoxazole, 2-[(1-methylethyl)thio]-
Description
Significance of Heterocyclic Compounds in Medicinal and Synthetic Chemistry Research
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of medicinal and synthetic chemistry. globalresearchonline.net Their prevalence is highlighted by the fact that a vast majority of biologically active chemical entities contain a heterocyclic core. globalresearchonline.net This widespread importance stems from their diverse chemical structures and the broad range of pharmacological activities they can exhibit. nih.gov The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and hydrogen bonding capacity. mdpi.com These characteristics are critical for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of potential drug candidates. mdpi.com
In drug discovery, heterocyclic scaffolds provide a versatile framework that medicinal chemists can modify to achieve specific interactions with biological targets like enzymes, receptors, and nucleic acids. nih.gov This structural diversity allows for the fine-tuning of a compound's potency and selectivity. mdpi.com Furthermore, the development of novel synthetic methodologies, including metal-catalyzed cross-coupling reactions, has significantly expanded the ability to create complex and functionalized heterocyclic compounds, driving innovation in the pharmaceutical industry. mdpi.com As a result, heterocyclic chemistry is integral to addressing significant health challenges, including the development of new treatments for infectious diseases, cancer, and neurological disorders. rsc.org
Academic Importance of the Benzoxazole (B165842) Nucleus as a Privileged Scaffold
Within the vast family of heterocyclic compounds, the benzoxazole nucleus holds a position of particular importance and is often referred to as a "privileged scaffold". This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new therapeutic agents. The benzoxazole structure, which consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, is an aromatic organic compound with the molecular formula C₇H₅NO. globalresearchonline.net
The academic and pharmaceutical research interest in the benzoxazole core is due to its presence in a wide array of compounds demonstrating significant biological activities. nih.gov Derivatives of benzoxazole have been shown to possess antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties, among others. nih.govresearchgate.net This broad spectrum of activity has encouraged extensive research into the synthesis and biological evaluation of novel benzoxazole derivatives. nih.gov The versatility of the benzoxazole scaffold allows for modifications at various positions, particularly at the 2-position, which can significantly influence the compound's biological profile and enable targeted interactions with specific biomolecular pathways. rsc.org
Research Landscape of 2-Substituted Benzoxazole Derivatives
The research landscape for 2-substituted benzoxazole derivatives is both broad and dynamic, reflecting the scaffold's therapeutic potential. researchgate.net A significant portion of academic and industrial research has focused on the synthesis of diverse libraries of these compounds to explore their structure-activity relationships (SAR). rsc.orgresearchgate.net The substituent at the 2-position of the benzoxazole ring plays a crucial role in determining the molecule's biological activity. rsc.org
Numerous synthetic strategies have been developed to introduce a wide variety of functional groups at this position. researchgate.net Common methods for synthesizing 2-substituted benzoxazoles involve the condensation of 2-aminophenols with various precursors such as carboxylic acids, aldehydes, acyl chlorides, esters, and nitriles. nih.govmdpi.com These reactions are often facilitated by catalysts to improve yields and reaction conditions. nih.gov The resulting derivatives have been evaluated for a plethora of pharmacological activities. For instance, different 2-aryl and 2-alkyl substituted benzoxazoles have been investigated as potential anti-inflammatory agents, anticancer therapeutics, and antimicrobial compounds. nih.gov The ongoing research in this area continues to uncover new derivatives with enhanced potency and selectivity, underscoring the sustained importance of this chemical class in the quest for novel drugs.
Overview of Research Approaches for Thioether-Containing Benzoxazoles
Thioether-containing benzoxazoles represent a specific subclass of 2-substituted benzoxazoles where a sulfur atom links an alkyl or aryl group to the C2 position of the benzoxazole core. The introduction of a thioether linkage can modulate the electronic and steric properties of the molecule, potentially leading to unique biological activities.
The primary synthetic route to 2-thioether-substituted benzoxazoles involves a two-step process. The first step is the synthesis of the precursor, benzoxazole-2-thiol (also known as 2-mercaptobenzoxazole). This is typically achieved by reacting 2-aminophenol (B121084) with carbon disulfide, often in the presence of a base like potassium hydroxide (B78521). The resulting benzoxazole-2-thiol can then be S-alkylated in the second step by reacting it with an appropriate alkylating agent, such as an alkyl halide (e.g., isopropyl bromide to form the (1-methylethyl)thio substituent). This reaction is generally carried out in the presence of a base in a polar aprotic solvent.
Research into thioether-containing benzoxazoles often focuses on synthesizing novel derivatives and evaluating their potential as bioactive agents. For example, studies have explored the synthesis of various 2-(alkylthio)- and 2-(arylthio)benzoxazole derivatives and screened them for antimicrobial and other pharmacological activities. The versatility of the sulfur atom also allows for further chemical modifications, expanding the chemical space that can be explored for potential therapeutic applications.
Chemical Profile of Benzoxazole, 2-[(1-methylethyl)thio]-
While specific experimental data for "Benzoxazole, 2-[(1-methylethyl)thio]-" is not widely available in published literature, its properties can be inferred from the general characteristics of 2-alkylthio-benzoxazoles.
| Property | Inferred Value/Description |
| Molecular Formula | C₁₀H₁₁NOS |
| Molecular Weight | 193.27 g/mol |
| Appearance | Likely a solid or oil at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| Synthesis | Typically synthesized by the S-alkylation of benzoxazole-2-thiol with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base. |
Synthesis and Research Findings
A common and established method for the synthesis of 2-alkylthio benzoxazoles, including the target compound, is the reaction of benzoxazole-2-thiol with an alkylating agent.
General Synthetic Scheme:
Formation of Benzoxazole-2-thiol: 2-Aminophenol is reacted with carbon disulfide (CS₂) in the presence of a base such as potassium hydroxide (KOH) in a solvent like ethanol. The mixture is typically heated under reflux. Subsequent acidification yields benzoxazole-2-thiol.
S-Alkylation: The synthesized benzoxazole-2-thiol is then treated with an isopropyl halide, such as 2-bromopropane or 2-iodopropane. This reaction is carried out in the presence of a base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972). The base deprotonates the thiol, forming a thiolate anion which then acts as a nucleophile, attacking the isopropyl halide to form the desired thioether linkage.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| Benzoxazole-2-thiol | 2-Bromopropane | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Benzoxazole, 2-[(1-methylethyl)thio]- |
Academic research specifically detailing the biological activities or applications of "Benzoxazole, 2-[(1-methylethyl)thio]-" is limited. However, the broader class of 2-thioether benzoxazole derivatives has been investigated for various potential applications. Research has shown that related compounds exhibit antimicrobial and antifungal activities. The structural motif is considered a valuable scaffold in medicinal chemistry, and derivatives are often synthesized as part of larger compound libraries for high-throughput screening against various biological targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylsulfanyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-7(2)13-10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZIPRDXDSJYFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498395 | |
| Record name | 2-[(Propan-2-yl)sulfanyl]-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32494-05-6 | |
| Record name | 2-[(Propan-2-yl)sulfanyl]-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzoxazole, 2 1 Methylethyl Thio and Analogues
Retrosynthetic Analysis of Benzoxazole (B165842), 2-[(1-methylethyl)thio]-
A retrosynthetic analysis of the target molecule, Benzoxazole, 2-[(1-methylethyl)thio]-, reveals a straightforward and logical approach to its synthesis. The primary disconnection occurs at the sulfur-carbon bond of the thioether, identifying 2-mercaptobenzoxazole (B50546) and an isopropyl halide as the immediate precursors. This disconnection is based on the well-established S-alkylation reaction of a thiol.
Further deconstruction of the 2-mercaptobenzoxazole intermediate points to a cyclization reaction. The benzoxazole ring itself can be retrosynthetically disconnected to reveal 2-aminophenol (B121084) and a one-carbon electrophile. A common and efficient C1 synthon for this transformation is carbon disulfide, which readily reacts with 2-aminophenol to form the desired 2-mercaptobenzoxazole. This two-step retrosynthetic pathway provides a clear and practical strategy for the synthesis of the target compound.
Classical and Contemporary Approaches for Benzoxazole Core Synthesis
The formation of the benzoxazole core is a pivotal step in the synthesis of a wide array of derivatives. Numerous methods have been developed, ranging from classical condensation reactions to modern oxidative cyclization strategies.
One of the most common and versatile methods for synthesizing the benzoxazole nucleus involves the condensation and subsequent cyclization of 2-aminophenols with various carbonyl-containing precursors. nih.govrsc.org This approach allows for the introduction of diverse substituents at the 2-position of the benzoxazole ring.
Common carbonyl precursors include:
Aldehydes: The reaction of 2-aminophenol with aldehydes is a widely used method for the synthesis of 2-substituted benzoxazoles. nih.gov This reaction can be promoted by various catalysts and reaction conditions.
Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can also be employed to form the benzoxazole ring. nih.govnih.gov These reactions often require dehydrating agents or catalysts to facilitate the cyclization.
Amides: Tertiary amides, when activated by reagents like triflic anhydride (B1165640), can react with 2-aminophenols to yield 2-substituted benzoxazoles. nih.govmdpi.com
| Carbonyl Precursor | General Reaction Conditions | Reference |
| Aldehydes | Catalysts (e.g., LAIL@MNP), solvent-free, ultrasound irradiation | nih.gov |
| Carboxylic Acids | Dehydrating agents, high temperature | nih.gov |
| Acyl Chlorides | Base, room temperature or heating | |
| Tertiary Amides | Triflic anhydride, 2-Fluoropyridine (B1216828), DCM | nih.govmdpi.com |
A crucial intermediate for the synthesis of 2-thioether benzoxazoles is 2-mercaptobenzoxazole. This compound is most commonly synthesized through the reaction of 2-aminophenol with carbon disulfide in the presence of a base. chemicalbook.comslideshare.net This reaction is robust and provides good yields of the desired product.
The process generally involves heating a mixture of 2-aminophenol, carbon disulfide, and a base such as potassium hydroxide (B78521) or potassium carbonate in a suitable solvent like ethanol. chemicalbook.comorgsyn.org The reaction proceeds via the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization with the elimination of water to afford the stable 2-mercaptobenzoxazole.
A similar procedure using potassium ethyl xanthate in place of carbon disulfide and a base also yields 2-mercaptobenzoxazole in high yields. orgsyn.org
In recent years, oxidative cyclization methods have emerged as powerful tools for the synthesis of benzoxazoles. nih.govrsc.org These strategies often offer milder reaction conditions and can proceed through different mechanistic pathways. One common approach involves the oxidative cyclization of phenolic Schiff bases, which are formed in situ from the condensation of 2-aminophenols and aldehydes. nih.gov
Various oxidizing agents and catalytic systems have been employed for this transformation, including:
Iron-catalyzed oxidative cyclization. rsc.org
Electrochemical oxidative cyclization, which avoids the need for chemical oxidants. researchgate.net
TEMPO-mediated aerobic oxidation. bohrium.com
These methods provide access to a wide range of 2-substituted benzoxazoles and are often considered more environmentally friendly than classical approaches that may require harsh conditions or generate stoichiometric waste.
Targeted Synthesis of 2-Thioether Benzoxazoles
With the 2-mercaptobenzoxazole intermediate in hand, the final step in the synthesis of "Benzoxazole, 2-[(1-methylethyl)thio]-" is the introduction of the isopropylthio group.
The most direct and widely used method for the synthesis of 2-thioether benzoxazoles is the S-alkylation of 2-mercaptobenzoxazole with an appropriate alkyl halide. chemicalbook.com This nucleophilic substitution reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
In the case of "Benzoxazole, 2-[(1-methylethyl)thio]-", 2-mercaptobenzoxazole is reacted with an isopropyl halide, such as isopropyl bromide or isopropyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972) or DMF. The reaction generally proceeds smoothly at room temperature or with gentle heating to afford the desired product in good yield.
| Reactants | Base | Solvent | General Conditions | Reference |
| 2-Mercaptobenzoxazole, Isopropyl Bromide | Potassium Carbonate | Acetone | Reflux | mdpi.com |
| 2-Mercaptobenzoxazole, Alkyl Halide | Sodium Hydroxide | Ethanol/Water | Room Temperature | chemicalbook.com |
This alkylation strategy is highly versatile and can be applied to a wide range of alkyl halides, allowing for the synthesis of a diverse library of 2-thioether benzoxazole analogues.
One-Pot Synthetic Approaches for Thioether Formation
One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. For the formation of 2-alkylthio-benzoxazoles, a prominent one-pot approach involves the direct S-alkylation of a benzoxazole-2-thione precursor.
This method typically starts with 3H-benzoxazole-2-thione, which is selectively S-alkylated using an appropriate alkylating agent. O-alkylisoureas have been identified as effective reagents for this transformation, allowing the reaction to proceed under mild conditions and in short timeframes. The reaction involves the activation of the thiol group of the benzoxazole-2-thione, which then reacts with the O-alkylisourea to form the desired 2-alkylthiobenzoxazole. High yields are generally obtained when using O-primary-alkylisoureas. However, for the synthesis of Benzoxazole, 2-[(1-methylethyl)thio]-, which contains a secondary alkyl group (isopropyl), the yields are typically lower compared to primary alkyl substitutions.
Another one-pot strategy involves the reaction of 2-aminophenols with thioamides in the presence of a promoter like triphenylbismuth (B1683265) dichloride. This method allows for the formation of various 2-aryl- and 2-alkylbenzoxazoles through a cyclodesulfurization process, demonstrating the versatility of one-pot reactions in constructing the core benzoxazole structure which could then potentially be functionalized. benthamdirect.com
Catalytic Strategies in Benzoxazole Synthesis
Catalysis offers powerful tools for the synthesis of benzoxazoles, providing access to a wide range of derivatives through efficient and selective bond formations. Metal-based catalysts, nanocatalysts, and organocatalysts have all been successfully employed in constructing the benzoxazole ring.
Metal-Catalyzed Methodologies (e.g., Copper, Iron, Palladium Systems)
Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to benzoxazole formation is well-documented.
Copper (Cu) Systems: Copper catalysts are widely used due to their low cost and versatile reactivity. Copper(II) triflate (Cu(OTf)₂) has been used to catalyze the one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenols and aldehydes. mdpi.com Other copper-based systems include the use of copper(I) iodide (CuI) in combination with a Brønsted acid for the cyclization of 2-aminophenols with β-diketones. researcher.life Furthermore, copper(II) oxide nanoparticles have proven effective as a recyclable, ligand-free catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. rsc.org These methods highlight copper's role in facilitating both C-N and C-O bond formations essential for the benzoxazole core.
Iron (Fe) Systems: Iron catalysts are particularly attractive due to their abundance, low toxicity, and environmental friendliness. Iron(III) oxide (Fe₂O₃) has been used in domino C-N/C-O cross-coupling reactions to produce 2-arylbenzoxazoles. researchgate.net Iron chlorides (FeCl₂ and FeCl₃) are also effective in catalyzing the formation of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols through a hydrogen transfer strategy. scienceandtechnology.com.vn These iron-catalyzed methods often address issues encountered with other metal catalysts, such as poor substrate scope or long reaction times. researchgate.net
Palladium (Pd) Systems: Palladium catalysts are renowned for their efficiency in cross-coupling reactions. Palladium-catalyzed methodologies for benzoxazole synthesis often involve processes like the carbonylation and condensation of aromatic halides with o-aminophenols. rsc.org One-pot cascade processes catalyzed by palladium have been developed, where an aryl halide reacts with an isocyanide and an aminophenol to build the benzoxazole ring system efficiently. ijpbs.com These methods allow for the construction of complex benzoxazole derivatives from readily available starting materials.
Below is a table summarizing various metal-catalyzed approaches for the synthesis of the benzoxazole core.
| Catalyst System | Starting Materials | Key Features |
| Copper(II) Triflate | 2-Aminophenol, Aldehyde | One-pot condensation and oxidative tandem reaction. mdpi.com |
| Copper(I) Iodide / TsOH | 2-Aminophenol, β-Diketone | Combined Brønsted acid and copper catalysis. researcher.life |
| Iron(III) Oxide | Benzamide, 1-Bromo-2-iodobenzene | Domino C-N/C-O cross-coupling. researchgate.net |
| Iron(II) or (III) Chloride | o-Nitrophenol, Benzylic Alcohol | Hydrogen transfer cascade reaction. scienceandtechnology.com.vn |
| Palladium Acetate | Aromatic Halide, o-Aminophenol, CO | Carbonylation and condensation. rsc.org |
| Palladium Catalyst | Aryl Halide, Isocyanide, Aminophenol | One-pot cascade process. ijpbs.com |
Nanocatalyst Applications in Heterocyclic Synthesis
Nanocatalysts offer several advantages over their bulk counterparts, including high surface-area-to-volume ratio, increased catalytic activity, and often, enhanced recyclability. researchgate.net The application of nanocatalysts represents a significant advancement in the green and efficient synthesis of benzoxazoles.
Magnetic nanoparticles, such as copper ferrite (B1171679) (CuFe₂O₄) and sulfonic acid-functionalized silica-coated iron oxide (Fe₃O₄@SiO₂-SO₃H), have been employed as highly efficient and reusable catalysts. rsc.orgajchem-a.com For instance, CuFe₂O₄ nanoparticles catalyze the synthesis of benzoxazoles from o-substituted aminobenzenes and aldehydes using dioxygen as a green oxidant. rsc.org This catalyst can be easily recovered using an external magnet and reused multiple times without a significant drop in activity. rsc.org Similarly, Fe₃O₄@SiO₂-SO₃H nanoparticles act as a solid acid catalyst for the condensation of 2-aminophenol with aldehydes under solvent-free conditions. ajchem-a.com
Palladium-supported on surface-modified magnetic nanoparticles ([SMNP@GLP][Cl]) has also been reported as a recyclable nanocatalyst for the one-pot synthesis of 2-phenyl benzoxazole derivatives from 2-aminophenol and aldehydes. rsc.org The high efficiency, ease of separation, and reusability of these nanocatalysts make them highly attractive for sustainable chemical production. researchgate.net
Organocatalytic Systems for Benzoxazole Formation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful, metal-free alternative in synthetic chemistry. For benzoxazole synthesis, several organocatalytic systems have been developed.
N-Heterocyclic carbenes (NHCs) have been shown to catalyze the intramolecular cyclization of aldimines, generated in situ from 2-aminophenols and aromatic aldehydes, to afford 2-arylbenzoxazoles under mild conditions. organic-chemistry.org Another approach utilizes simple organic molecules like thiourea, which can act as a bifunctional hydrogen bond donor and Brønsted base catalyst. This system has been successfully applied to the synthesis of benzothiazoles in aqueous media, a strategy that holds promise for benzoxazole synthesis as well. acs.orgnih.gov
Ionic liquids, such as imidazolium (B1220033) chloride, have been used as promoters in the metal-free synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives. nih.gov Furthermore, a combination of triflic anhydride (Tf₂O) and 2-fluoropyridine can facilitate the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols in a metal-free cascade reaction. nih.gov These organocatalytic methods provide a valuable alternative to metal-based systems, often avoiding issues of metal contamination in the final products.
Green Chemistry Approaches in Benzoxazole Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In benzoxazole synthesis, this often translates to the use of solvent-free conditions, microwave irradiation, and recyclable catalysts.
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or neat, reaction conditions can lead to higher reaction rates, easier product purification, and a significant reduction in chemical waste.
Microwave irradiation has proven to be a highly effective tool for promoting solvent-free benzoxazole synthesis. eurekaselect.com The condensation of 2-aminophenol derivatives with aromatic aldehydes can be achieved in good yields under solvent-free microwave conditions, often using an oxidant like iodine or a catalyst such as an ionic liquid ([Bmim]PF₆) or a deep eutectic solvent (DES). benthamdirect.commdpi.comscienceandtechnology.com.vn These methods are characterized by significantly reduced reaction times, often minutes compared to hours for conventional heating, and high efficiency. benthamdirect.comscienceandtechnology.com.vn
The use of solid-supported catalysts, including the aforementioned magnetic nanoparticles, also facilitates solvent-free reactions. ajchem-a.com For example, the reaction of 2-aminophenol and various aldehydes proceeds efficiently in the presence of Fe₃O₄@SiO₂-SO₃H nanocatalysts under solvent-free conditions, with the catalyst being easily separable for reuse. ajchem-a.com Melt reactions, where a mixture of solid reactants is heated above their melting points without any solvent, also represent a viable solvent-free strategy for the synthesis of related heterocycles like benzothiazoles. researchgate.net
The following table summarizes representative green chemistry approaches.
| Method | Catalyst/Promoter | Conditions | Key Advantages |
| Microwave Irradiation | Iodine / K₂CO₃ | Solvent-free, 120°C, 10 min | Rapid, good yields, environmentally benign. scienceandtechnology.com.vn |
| Microwave Irradiation | [Bmim]PF₆ (Ionic Liquid) | Solvent-free, 80°C, 120 W | Short reaction time, scalability, no metal catalyst. benthamdirect.com |
| Microwave Irradiation | [CholineCl][Oxalic Acid] (DES) | Solvent-free | Use of cheap, recyclable catalyst. mdpi.com |
| Magnetic Nanocatalyst | Fe₃O₄@SiO₂-SO₃H | Solvent-free | Reusable catalyst, simple separation, high efficiency. ajchem-a.com |
Aqueous Media Synthesis Protocols
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and economic advantages over traditional volatile organic solvents. For the synthesis of 2-thio-substituted benzoxazoles, aqueous protocols provide a safe, non-flammable, and eco-friendly alternative.
One effective approach involves the reaction of an appropriate aromatic amine, such as 2-aminophenol, with potassium isopropyl xanthate in the presence of a catalyst like copper sulfate (B86663) (CuSO₄) in aqueous media. orgchemres.org This method is noted for its simplicity, the use of commercially available precursors, and straightforward work-up procedures, leading to high yields of the desired benzoxazole-2-thiol derivatives. orgchemres.org The use of water and other green solvents like glycerol (B35011) enhances the sustainability of this protocol. orgchemres.org
Researchers have also explored nano-catalysis in aqueous systems. For instance, nano ceria has been demonstrated as an effective catalyst for synthesizing benzoxazole derivatives in water. mdpi.com Similarly, mesoporous poly(melamine–formaldehyde) has been used as a recyclable heterogeneous organocatalyst for the synthesis of benzoxazoles, utilizing dioxygen as the oxidant in an aqueous medium. mdpi.com These catalytic systems often lead to excellent yields and allow for the easy separation and potential recycling of the catalyst.
Table 1: Examples of Aqueous Media Synthesis of Benzoxazole Analogues
| Reactants | Catalyst | Solvent System | Key Advantages |
|---|---|---|---|
| 2-Aminophenol, Potassium Isopropyl Xanthate | Copper Sulfate (CuSO₄) | Water, Glycerol | Inexpensive catalyst, green solvents, high yield. orgchemres.org |
| 2-Aminophenol, Aldehydes | Nano Ceria | Aqueous Media | Efficient nano-catalysis, green solvent. mdpi.com |
Microwave-Assisted Synthesis Enhancements
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved product yields, and enhanced reaction selectivity. nih.goveurekaselect.com This technique utilizes the efficient internal heating generated by the direct coupling of microwave energy with the molecules in the reaction mixture. eurekaselect.comresearchgate.net
The synthesis of benzoxazole derivatives is particularly amenable to microwave assistance. One-pot condensation reactions of 2-aminophenols with various reagents like aldehydes can be accelerated significantly. ias.ac.in For example, a microwave-assisted, solvent-free synthesis of 2,5-disubstituted benzoxazoles using iodine as an oxidant achieved good to excellent yields (67-90%) in a very short time. scienceandtechnology.com.vn The absence of a solvent makes such protocols environmentally friendly and economically attractive. scienceandtechnology.com.vn
The application of microwave heating is a key step in forming the benzoxazole ring system from precursors like 2-aminophenols and aldehydes, promoted by reagents such as phenyliodoniumbis(trifluoroacetate) (PIFA). ias.ac.in This approach not only speeds up the synthesis but also often simplifies purification processes. nih.goveurekaselect.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Synthesis Method | Reactants | Conditions | Reaction Time | Yield |
|---|---|---|---|---|
| Conventional Heating | 2-Aminophenol, Aldehyde | Varies (often high temp, long duration) | Hours to Days | Moderate to Good |
| Microwave Irradiation | 2-Amino-4-methylphenol, Aromatic Aldehydes | Iodine, Solvent-free | Minutes | 67-90% scienceandtechnology.com.vn |
Ultrasound-Assisted Synthetic Procedures
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative energy source for organic synthesis. kjscollege.com Ultrasound irradiation enhances reaction rates and yields by generating, growing, and imploding acoustic bubbles (cavitation), which create localized high-temperature and high-pressure zones. kjscollege.commdpi.com
This technique has been successfully applied to the synthesis of benzoxazole and its analogues, often under mild, solvent-free conditions. nih.gov For instance, the condensation of 2-aminophenols with aldehydes can be efficiently carried out under ultrasound irradiation at room temperature. kjscollege.com An ultrasound-enhanced method has been specifically developed for synthesizing thioesters from 2-mercaptobenzoxazoles and benzoyl chlorides, resulting in excellent yields. nih.gov
Combining ultrasound with recyclable catalysts offers further environmental benefits. A magnetic nanomaterial, Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP), has been used as a green catalyst for preparing benzoxazoles from 2-aminophenols and aldehydes under solvent-free ultrasound irradiation, highlighting the synergy between these green techniques. nih.gov
Table 3: Ultrasound-Assisted Synthesis of Benzoxazole Analogues
| Reactants | Catalyst/Promoter | Conditions | Key Advantages |
|---|---|---|---|
| 2-Aminophenols, Aldehydes | LAIL@MNP | Solvent-free, Ultrasound | Recyclable catalyst, mild temperature, short reaction time. nih.gov |
| 2-Mercaptobenzoxazoles, Benzoyl Chlorides | None specified | Ultrasound | Enhanced rate, excellent yields for thioester formation. nih.gov |
Development of Recyclable Catalyst Systems
The development of efficient and recyclable catalysts is a primary goal of sustainable chemistry, as it minimizes waste and reduces costs. Several innovative catalyst systems have been reported for the synthesis of benzoxazole derivatives.
Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture. Nano-TiO₂ has been employed as an inexpensive, effective, and reusable catalyst for the condensation of o-aminophenols with benzoyl chlorides under solvent-free conditions. jocpr.com The catalyst can be recovered by simple filtration and reused with only a gradual decrease in activity. jocpr.com Similarly, ZnO nanoparticles have proven to be highly effective, reusable for up to eight cycles without significant loss of activity. mdpi.com
Magnetic nanoparticles (MNPs) offer a particularly elegant solution for catalyst recovery. A Lewis acidic ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) was used to catalyze benzoxazole synthesis; the catalyst was easily separated from the reaction mixture using an external magnet and reused multiple times without a considerable decline in activity. nih.gov Other magnetically recoverable systems include a phenanthroline-Pd nano catalyst supported on MNPs, which could be utilized for seven consecutive iterations. mdpi.com
Table 4: Performance of Recyclable Catalysts in Benzoxazole Synthesis
| Catalyst System | Recovery Method | Number of Reuses | Substrate Scope |
|---|---|---|---|
| Nano-TiO₂ | Filtration | Multiple cycles with gradual activity loss | o-Aminophenols, Benzoyl chlorides. jocpr.com |
| ZnO Nanoparticles | Not specified | 8 cycles without significant activity loss | 2-Aminothiophenol, Aldehydes. mdpi.com |
| LAIL@MNP (Fe₃O₄-supported) | Magnetic Decantation | Several cycles with minimal activity loss | 2-Aminophenols, Aromatic aldehydes. nih.gov |
| SnP₂O₇ | Not specified | 5 cycles with negligible efficiency loss | 2-Aminothiophenol, Aldehydes. mdpi.com |
Advanced Spectroscopic and Structural Elucidation Studies of Benzoxazole, 2 1 Methylethyl Thio and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For derivatives of benzoxazole (B165842), 1H and 13C NMR provide critical information regarding the proton and carbon environments within the molecule.
In the 1H NMR spectrum of 2-substituted benzoxazoles, the aromatic protons of the benzoxazole ring typically appear as a multiplet in the range of δ 7.0–7.8 ppm. For Benzoxazole, 2-[(1-methylethyl)thio]-, the isopropyl group would introduce a distinct set of signals. A septet (or multiplet) would be expected for the methine proton (-CH) of the isopropyl group, likely in the δ 3.0-4.0 ppm region due to the deshielding effect of the adjacent sulfur atom. The six equivalent methyl protons (-CH3) would appear as a doublet further upfield.
The 13C NMR spectrum provides complementary information. The carbon atoms of the benzoxazole ring typically resonate in the aromatic region (δ 110–165 ppm). The C=N carbon atom at the 2-position is characteristically found further downfield. For the target molecule, the carbons of the isopropyl group would appear in the aliphatic region of the spectrum.
| Proton (1H) | Expected Chemical Shift (δ ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.8 | Multiplet |
| Isopropyl-CH | 3.0 - 4.0 | Septet |
| Isopropyl-CH3 | ~1.4 | Doublet |
| Carbon (13C) | Expected Chemical Shift (δ ppm) |
| Aromatic-C | 110 - 155 |
| C=N | 160 - 170 |
| Isopropyl-CH | 30 - 40 |
| Isopropyl-CH3 | ~20 |
Mass Spectrometry Techniques for Molecular Characterization (e.g., LC-MS, HRMS, FAB+-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula of novel compounds with high accuracy.
For Benzoxazole, 2-[(1-methylethyl)thio]-, the molecular ion peak [M]+ in the mass spectrum would correspond to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for related benzoxazole derivatives involve cleavage of the substituent at the 2-position and fragmentation of the benzoxazole ring system itself. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are useful for the analysis of complex mixtures and for providing molecular weight information of individual components.
| Technique | Information Obtained | Expected m/z for C10H11NOS |
| LC-MS | Molecular weight of the parent compound | [M+H]+ ≈ 194.06 |
| HRMS | Exact mass and elemental composition | C10H11NOS |
| FAB+-MS | Molecular ion and fragment ion information | [M]+, [M+H]+, and fragment ions |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a key technique for the identification of functional groups within a molecule. The IR spectrum of Benzoxazole, 2-[(1-methylethyl)thio]- is expected to show characteristic absorption bands corresponding to the various bonds present.
The C=N stretching vibration of the oxazole (B20620) ring is a characteristic feature and typically appears in the region of 1600-1650 cm-1. The C-O-C stretching vibrations of the benzoxazole ring are also expected to be present. The aromatic C-H stretching vibrations will be observed above 3000 cm-1, while the aliphatic C-H stretching vibrations of the isopropyl group will appear just below 3000 cm-1. The C-S stretching vibration is generally weaker and can be found in the fingerprint region of the spectrum.
| Functional Group | Expected Wavenumber (cm-1) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=N Stretch | 1600 - 1650 |
| C-O-C Stretch | 1200 - 1300 |
| C-S Stretch | 600 - 800 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. While no specific X-ray crystal structure for Benzoxazole, 2-[(1-methylethyl)thio]- has been reported in the reviewed literature, studies on related benzoxazole derivatives reveal important structural features. For instance, the benzoxazole ring system is typically planar. The substituent at the 2-position will adopt a specific conformation relative to this plane, which can be influenced by steric and electronic factors. Obtaining a single crystal of sufficient quality is a prerequisite for this analysis. A study on a ruthenium complex containing a 2-(2-hydroxyphenyl)benzoxazole (B213137) ligand has been reported, demonstrating the coordinating ability of such molecules, though this does not directly describe the solid-state structure of the free ligand. researchgate.net
Reactivity and Derivatization Strategies for Benzoxazole, 2 1 Methylethyl Thio
Electrophilic Substitution Patterns on the Benzoxazole (B165842) Ring System
The benzoxazole ring is an aromatic system susceptible to electrophilic attack. The heteroatoms, oxygen and nitrogen, along with the fused benzene (B151609) ring, influence the electron density distribution and thus the position of substitution. The 2-[(1-methylethyl)thio]- substituent further modulates this reactivity.
The benzoxazole nucleus is generally considered to be electron-rich, and electrophilic substitution is a key method for its functionalization. The positions on the benzene ring (4, 5, 6, and 7) are the typical sites for electrophilic attack. The directing effect of the fused oxazole (B20620) ring and the 2-thioether group must be considered to predict the regioselectivity of these reactions.
The oxygen and nitrogen atoms of the oxazole ring exert a directing influence on incoming electrophiles. Theoretical studies and experimental evidence on related benzoxazole systems suggest that the positions para to the heteroatoms are activated. Specifically, the C5 and C7 positions are generally favored for electrophilic attack. The 2-[(1-methylethyl)thio]- group, being an ortho, para-directing group due to the lone pairs on the sulfur atom, can further influence the substitution pattern. However, its effect is primarily on the reactivity of the 2-position, which is already substituted. Therefore, its influence on the benzene ring is mainly electronic.
Common electrophilic substitution reactions that can be envisaged for Benzoxazole, 2-[(1-methylethyl)thio]- include nitration, halogenation, and Friedel-Crafts reactions. The specific regioselectivity will be a result of the combined directing effects of the benzoxazole core and any existing substituents. For instance, nitration of benzoxazole typically yields a mixture of 5-nitro and 6-nitro derivatives, with the exact ratio depending on the reaction conditions. researchgate.net
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Benzoxazole, 2-[(1-methylethyl)thio]-
| Electrophilic Reaction | Reagents | Predicted Major Products |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-[(1-methylethyl)thio]benzoxazole and 6-Nitro-2-[(1-methylethyl)thio]benzoxazole |
| Bromination | Br₂/FeBr₃ | 5-Bromo-2-[(1-methylethyl)thio]benzoxazole and 7-Bromo-2-[(1-methylethyl)thio]benzoxazole |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-2-[(1-methylethyl)thio]benzoxazole and 7-Acyl-2-[(1-methylethyl)thio]benzoxazole |
Nucleophilic Displacement Reactions at the 2-Position
The 2-position of the benzoxazole ring is activated towards nucleophilic attack, particularly when substituted with a good leaving group. The 2-[(1-methylethyl)thio]- group can act as a leaving group under certain conditions, allowing for the introduction of a variety of nucleophiles.
This reactivity is attributed to the electron-withdrawing nature of the benzoxazole ring system, which can stabilize the negative charge developed in the transition state of a nucleophilic aromatic substitution (SNAr) reaction. A range of nucleophiles, including amines, alkoxides, and thiolates, can potentially displace the 2-isopropylthio group.
For example, the reaction with primary or secondary amines could lead to the formation of 2-aminobenzoxazole (B146116) derivatives, which are important pharmacophores. Similarly, reaction with alkoxides would yield 2-alkoxybenzoxazoles. The feasibility and rate of these reactions would depend on the nucleophilicity of the attacking species and the reaction conditions, such as temperature and the presence of a catalyst.
Table 2: Potential Nucleophilic Displacement Reactions
| Nucleophile | Reagent Example | Product Type |
| Amines | RNH₂ or R₂NH | 2-Aminobenzoxazoles |
| Alkoxides | NaOR | 2-Alkoxybenzoxazoles |
| Thiolates | NaSR | 2-(Alkyl/Arylthio)benzoxazoles (Thioether exchange) |
| Grignard Reagents | RMgX | 2-Alkyl/Arylbenzoxazoles organic-chemistry.orgmdpi.comnih.gov |
Transformations of the Thioether Moiety
The thioether linkage in Benzoxazole, 2-[(1-methylethyl)thio]- is a reactive handle that can undergo various chemical transformations, primarily oxidation and reduction (desulfurization).
Oxidation: The sulfur atom of the thioether can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. This transformation significantly alters the electronic properties and steric bulk of the substituent at the 2-position, which can have a profound impact on the biological activity and further reactivity of the molecule. Common oxidizing agents for this purpose include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The degree of oxidation can often be controlled by the choice of oxidant and reaction conditions.
Desulfurization: The carbon-sulfur bond can be cleaved under reductive conditions, a process known as desulfurization. This reaction can be used to introduce other functional groups or to synthesize 2-unsubstituted or 2-alkyl/aryl benzoxazoles. Reagents like Raney nickel are commonly employed for desulfurization. beilstein-journals.orgnih.govnih.gov
Table 3: Key Transformations of the Thioether Group
| Transformation | Reagents | Product |
| Oxidation to Sulfoxide | H₂O₂ nih.gov | 2-[(1-Methylethyl)sulfinyl]benzoxazole |
| Oxidation to Sulfone | m-CPBA (excess) organic-chemistry.org | 2-[(1-Methylethyl)sulfonyl]benzoxazole |
| Desulfurization-Alkylation | Raney Ni, followed by alkyl halide | 2-Alkylbenzoxazole |
Synthesis of Hybrid Heterocyclic Compounds Incorporating Benzoxazole Moieties
Benzoxazole, 2-[(1-methylethyl)thio]- can serve as a versatile building block for the synthesis of more complex, fused heterocyclic systems. The reactivity at both the benzoxazole ring and the thioether moiety can be exploited to construct novel molecular architectures with potential applications in medicinal chemistry and materials science.
One common strategy involves the derivatization of the 2-position. For instance, after displacement of the thioether group, the newly introduced functional group can participate in a subsequent cyclization reaction. For example, a 2-hydrazinobenzoxazole intermediate can be used to construct fused pyrazole (B372694) or triazole rings.
Furthermore, functional groups introduced onto the benzene ring via electrophilic substitution can also be utilized for annulation reactions, leading to the formation of polycyclic aromatic systems containing the benzoxazole core. For example, an ortho-amino or ortho-hydroxyl group introduced on the benzene ring could be used to build an additional fused heterocyclic ring. The synthesis of benzoxazole-fused pyrimidines and thiazoles has been reported from appropriately substituted benzoxazole precursors. researchgate.netresearchgate.netnih.gov
Regioselective Functionalization Approaches
Achieving regioselective functionalization is crucial for the synthesis of well-defined benzoxazole derivatives. Several strategies can be employed to control the position of substitution on the benzoxazole ring system of Benzoxazole, 2-[(1-methylethyl)thio]-.
Directed Ortho-Metalation (DoM): This is a powerful technique for the functionalization of the C7 position of the benzoxazole ring. uwindsor.cawikipedia.orgorganic-chemistry.orgbaranlab.org The nitrogen atom of the oxazole ring can act as a directing group, coordinating to a strong base like an organolithium reagent. This directs the deprotonation to the adjacent C7 position, creating a nucleophilic center that can then react with various electrophiles. This method provides a reliable route to 7-substituted benzoxazoles, which can be difficult to access through classical electrophilic substitution.
C-H Activation: Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical method for the regioselective functionalization of heterocyclic compounds. acs.orgacs.orgresearchgate.netdatapdf.comnih.gov Palladium and rhodium catalysts, in particular, have been successfully used to direct the arylation, alkylation, and acylation of specific C-H bonds in the benzoxazole ring. The regioselectivity is often controlled by the use of a directing group, which can be the inherent nitrogen of the benzoxazole ring itself or an externally introduced group.
Table 4: Comparison of Regioselective Functionalization Methods
| Method | Position Functionalized | Reagents | Advantages |
| Directed Ortho-Metalation (DoM) | C7 | Organolithium base, Electrophile | High regioselectivity for the C7 position. |
| C-H Activation | Various (e.g., C4, C7) | Transition metal catalyst (e.g., Pd, Rh), Directing group | High atom economy, broad substrate scope. acs.orgacs.orgresearchgate.netdatapdf.comnih.gov |
Computational Chemistry and Theoretical Investigations of Benzoxazole, 2 1 Methylethyl Thio Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine various electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These properties are fundamental to understanding a molecule's reactivity and stability.
For Benzoxazole (B165842), 2-[(1-methylethyl)thio]-, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d), could be employed to optimize its molecular geometry and predict its electronic characteristics. scielo.brresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 1: Representative DFT-Calculated Electronic Properties for a Benzoxazole System
| Property | Representative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
Note: The values in this table are illustrative and based on typical DFT calculations for related benzoxazole derivatives. nih.gov
Molecular Dynamics Simulations for Conformational Dynamics and Isomerization Pathways
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations can provide detailed information on the conformational flexibility and dynamic behavior of a molecule over time. For Benzoxazole, 2-[(1-methylethyl)thio]-, MD simulations could be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. diva-portal.org
These simulations are particularly useful for understanding how the molecule might behave in different environments, such as in solution or within the binding site of a protein. By simulating the molecule's trajectory over nanoseconds or even microseconds, researchers can observe isomerization events and other dynamic processes in both ground and excited states. diva-portal.org Such studies have been performed on other benzoxazole derivatives to understand their stability when interacting with biological targets like DNA or proteins. scielo.brnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. wisdomlib.org By developing a QSAR model, it is possible to predict the activity of new, untested compounds. For Benzoxazole, 2-[(1-methylethyl)thio]-, a QSAR study would involve compiling a dataset of structurally related benzoxazole derivatives with known biological activities (e.g., antifungal, anticancer). wisdomlib.orgscholarsresearchlibrary.comijpsdronline.com
Various molecular descriptors, such as electronic, thermodynamic, and spatial properties, would be calculated for each compound. scholarsresearchlibrary.com Statistical methods, like multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity. ijpsdronline.com Such models can guide the design of new derivatives with potentially enhanced biological activity. nih.govtandfonline.comrsc.org
Table 2: Key Descriptors in a Hypothetical QSAR Model for Benzoxazole Derivatives
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | HOMO Energy | May correlate with the ability to engage in charge-transfer interactions |
| Steric | Molecular Volume | Can influence how well the molecule fits into a binding site |
| Thermodynamic | Standard Gibbs Free Energy | Positive contribution may be favorable for activity |
Molecular Docking Simulations for Ligand-Target Binding Affinity and Interaction Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a small molecule, such as Benzoxazole, 2-[(1-methylethyl)thio]-, might bind to a specific protein target. researchgate.netnih.govpnrjournal.com
The simulation places the ligand into the binding site of the receptor and calculates a docking score, which is an estimate of the binding affinity. researchgate.net The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov For instance, docking studies on benzoxazole derivatives have been used to investigate their potential as inhibitors for targets like VEGFR-2 kinases in cancer therapy. nih.govrsc.org
Table 3: Illustrative Molecular Docking Results for a Benzoxazole Ligand
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| VEGFR-2 Kinase | -9.8 | Leu35, Val43, Lys63 |
| mTOR | -7.4 | Not specified |
Note: This data is representative of findings from docking studies on various benzoxazole derivatives against different protein targets. nih.govijpsdronline.comresearchgate.net
In Silico Prediction of Reactivity and Selectivity Profiles
Computational methods can be used to predict the reactivity and selectivity of a molecule in various chemical reactions. For Benzoxazole, 2-[(1-methylethyl)thio]-, tools based on conceptual DFT can identify the most likely sites for electrophilic and nucleophilic attack. researchgate.net By analyzing parameters such as Fukui functions and Parr functions, researchers can pinpoint which atoms in the molecule are most susceptible to attack by different types of reagents. researchgate.net This information is crucial for planning synthetic routes and understanding potential degradation pathways. These in silico predictions can streamline experimental work by focusing on the most promising reactions. pnrjournal.compnrjournal.com
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical calculations, particularly using DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. For the synthesis or subsequent reactions of Benzoxazole, 2-[(1-methylethyl)thio]-, these studies can map out the entire reaction pathway, including transition states and intermediates. By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be determined. This level of detail provides a deeper understanding of the factors controlling the reaction's outcome and can aid in optimizing reaction conditions for higher yields and selectivity. researchgate.netnih.govijpbs.com
Mechanistic and Target Based Biological Research of Benzoxazole, 2 1 Methylethyl Thio Derivatives
Structure-Activity Relationship (SAR) Studies for Pharmacological Potency
The biological activity of benzoxazole (B165842) derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Structure-Activity Relationship (SAR) studies are crucial for optimizing the pharmacological potency of these compounds, including those with a 2-thioalkyl group.
Impact of Substituent Electronic and Steric Properties on Biological Response
The electronic properties and steric bulk of substituents on the benzoxazole core play a critical role in modulating biological responses. Research has shown that substitutions at the 2- and 5-positions are particularly important for determining the activity of these compounds. nih.gov
Electronic Effects: The presence of electron-withdrawing groups, such as chlorine (Cl) or a nitro group (NO₂), on the benzoxazole ring or on aryl substituents at the 2-position can significantly enhance antiproliferative and antimicrobial activities. researchgate.netmdpi.com For instance, benzoxazole derivatives with a chlorine atom at the 5-position or a methoxy (B1213986) group on a 2-phenyl ring generally exhibit higher anticancer activity. mdpi.com In a series of 2-(2-arylphenyl)benzoxazoles designed as anti-inflammatory agents, derivatives with electron-withdrawing groups showed potent and selective inhibition of the COX-2 enzyme.
Steric Effects: The size and shape of substituents also have a considerable impact. In the development of melatonin (B1676174) receptor agonists, the substitution of a 2-ethyl group with a bulkier isopropyl group on the benzoxazole ring led to a decrease in affinity for the MT1 receptor with minimal impact on the MT2 receptor, indicating that steric factors can influence receptor selectivity. For antifungal activity, the nature of the substituent on a 2-thiobenzyl group can dictate the spectrum of activity. For example, a 2-(benzylthio)benzo[d]oxazole showed potent inhibitory effects against specific fungal pathogens. nih.gov
Identification of Pharmacophoric Elements for Specific Activities
A pharmacophore is the essential three-dimensional arrangement of functional groups that allows a molecule to exert a particular biological effect. For benzoxazole derivatives, specific pharmacophoric features have been identified for various therapeutic targets.
VEGFR-2 Inhibition: A novel series of benzoxazole-benzamide conjugates linked by a 2-thioacetamido moiety was designed to fit the pharmacophoric model of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. nih.gov In this model, the terminal benzoxazole ring occupies the hinge region of the ATP binding site, while the central aromatic ring linked via the 2-thioacetamido group spans the area between the hinge and the DFG domain of the activation loop. nih.gov
Anticancer Activity: For general cytotoxic activity, distinct pharmacophore models have been generated. These models help in designing derivatives with selective toxicity towards cancer cells over non-cancerous cells. nih.gov
Adenosine (B11128) A₂A Receptor Antagonism: In the design of Adenosine A₂A receptor antagonists, the benzoxazole scaffold itself is a key element. Structure-affinity relationship studies have investigated substitutions at the 2, 5, and 6-positions to optimize binding. researchgate.netnih.gov
Melatonin Receptor Agonism: The benzoxazole nucleus has been established as a melatoninergic pharmacophore, serving as an effective isosteric replacement for previously known core structures. nih.gov
In Vitro Mechanistic Investigations of Biological Activities
Understanding the mechanism of action at a molecular level is fundamental to drug development. For derivatives of Benzoxazole, 2-[(1-methylethyl)thio]-, in vitro studies have elucidated several mechanisms through which they exert their biological effects.
Antimicrobial Action Mechanisms
While the benzoxazole scaffold is known for its broad-spectrum antimicrobial properties, the precise mechanisms can vary.
Inhibition of Ergosterol (B1671047) Biosynthesis: Azole antifungals, a major class of drugs, function by inhibiting lanosterol (B1674476) 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway. nih.gov This disruption leads to a permeable fungal cell membrane, causing cell lysis and death. nih.gov While this is a common mechanism for azole-containing compounds, specific studies on 2-thio-benzoxazoles directly targeting this pathway are less common. However, the structural similarity to other azole antifungals suggests this as a potential mechanism.
Fungal Membrane Permeabilization: The lipophilic nature of the benzoxazole core can enhance permeability through microbial membranes. Some derivatives are thought to exert their antimicrobial effects by intercalating into bacterial membranes, thereby disrupting membrane integrity and essential cellular processes. mdpi.com
Efflux Pump Modulation: Bacterial resistance to antibiotics is often mediated by efflux pumps that actively remove drugs from the cell. Some azole compounds, such as oxiconazole (B1677861) and sertaconazole, have been shown to act as efflux pump inhibitors (EPIs) in multidrug-resistant S. aureus. nih.gov These drugs appear to disrupt the proton motive force that powers the pumps, thereby restoring susceptibility to conventional antibiotics. nih.gov This suggests a potential avenue of action for 2-thio-benzoxazole derivatives in combating antimicrobial resistance.
Enzyme Inhibition Studies
Derivatives of 2-thio-benzoxazole have been investigated as inhibitors of several key enzymes implicated in various diseases.
Cyclooxygenase-2 (COX-2): Benzoxazole derivatives have been identified as a novel class of selective COX-2 inhibitors. The 2-(2-arylphenyl)benzoxazole scaffold, in particular, has yielded compounds with anti-inflammatory potency comparable or superior to clinically used drugs like celecoxib. researchgate.net Novel series of thiazolidinones derived from 2-mercaptobenzoxazole (B50546) have also been designed as COX-2 inhibitors based on their interaction with the prostaglandin (B15479496) H2 synthase (PGHS) protein. tandfonline.com
DNA Topoisomerase: Certain 2-substituted benzoxazole derivatives have shown inhibitory activity against DNA topoisomerases, which are essential enzymes for DNA replication and transcription. Molecular docking studies suggest that the antibacterial activity of some of these compounds can be linked to the inhibition of DNA gyrase, a type II topoisomerase. nih.gov
Acetylcholinesterase (AChE): The inhibition of acetylcholinesterase is a primary strategy for treating Alzheimer's disease. Several studies have reported that benzoxazole derivatives are potent inhibitors of both AChE and butyrylcholinesterase (BChE).
Receptor Agonism/Antagonism Studies
The interaction of benzoxazole derivatives with G-protein-coupled receptors (GPCRs) and other receptors is a significant area of research.
Melatonin Receptors: A series of benzoxazole derivatives have been synthesized and evaluated as melatoninergic ligands, with some compounds identified as potent melatonin receptor agonists. nih.gov SAR studies have shown that modifications to the substituent at the 2-position of the benzoxazole ring can fine-tune the binding affinity for human MT₁ and MT₂ receptors. nih.gov
Histamine (B1213489) H₃ Receptor: The histamine H₃ receptor is a target for treating neurological disorders. Research has demonstrated that certain classes of azole derivatives can act as H₃ receptor antagonists with binding affinities in the nanomolar range.
Adenosine A₂A Receptor: The adenosine A₂A receptor is a promising target for treating neurodegenerative conditions like Parkinson's disease. Several studies have focused on developing 2-arylbenzoxazoles as A₂A receptor antagonists. researchgate.netnih.gov SAR investigations have explored substitutions at various positions on the benzoxazole ring to enhance binding affinity, leading to compounds with micromolar affinity for the receptor. nih.gov
Cellular Pathway Modulation in Disease Models (e.g., Apoptosis Induction in Cancer Cell Lines)
Derivatives of benzoxazole, including those with a 2-thioether linkage, have been investigated for their ability to modulate cellular pathways implicated in various diseases, particularly cancer. A significant area of research focuses on their capacity to induce apoptosis, or programmed cell death, in cancer cells.
One prominent mechanism involves the inhibition of key signaling proteins that promote cancer cell survival and proliferation. For instance, certain benzoxazole derivatives have been shown to target and inhibit the activity of Akt and Nuclear Factor kappa B (NF-κB), two proteins whose expression is linked to the tumorigenesis of specific lymphoma subtypes. researchgate.net By disrupting these pathways, the compounds can halt cell proliferation and survival.
Furthermore, novel series of 2-thioacetamide linked benzoxazole-benzamide conjugates have been specifically designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. researchgate.netnih.gov Inhibition of VEGFR-2 can lead to anti-proliferative effects and the induction of apoptosis. Studies on human colon (HCT-116) and breast (MCF-7) cancer cell lines demonstrated that treatment with these benzoxazole derivatives led to a significant increase in the percentage of cells in the pre-G1 phase, an indicator of apoptosis. This was accompanied by a marked increase in the levels of active caspases 3, 8, and 9, which are crucial executioner and initiator proteins in the apoptotic cascade.
The pro-apoptotic activity of these compounds is further substantiated by their effect on the Bcl-2 family of proteins, which are key regulators of apoptosis. Research has shown that treatment with specific benzoxazole derivatives can inhibit the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL in cancer cells. nih.gov This inhibition shifts the cellular balance towards apoptosis, contributing to the death of cancer cells. nih.gov
The table below summarizes the observed effects of certain benzoxazole derivatives on apoptotic markers in HCT-116 cancer cells.
| Compound | Effect on Early Apoptosis (%) | Effect on Late Apoptosis (%) | Fold Increase in Caspase-3 Activity | Fold Increase in Caspase-9 Activity |
|---|---|---|---|---|
| Control | 1.18 | 1.54 | 1.00 | 1.00 |
| Benzoxazole Derivative 1 | 19.31 | 12.72 | 3.81 | 3.79 |
| Benzoxazole Derivative 11 | 15.25 | 11.64 | 3.52 | 3.55 |
| Sorafenib (Reference) | 21.43 | 15.89 | 4.12 | 4.23 |
Antioxidant Activity Mechanisms (e.g., Radical Scavenging, Reducing Power)
Benzoxazole derivatives, particularly those related to the 2-benzoxazolinone (B145934) structure, have demonstrated notable antioxidant properties through various mechanisms. researchgate.netdergipark.org.tr Their primary mode of action is as free radical scavengers, which allows them to neutralize reactive oxygen species (ROS) and mitigate oxidative stress, a key factor in numerous pathological conditions. researchgate.netdergipark.org.tr
The antioxidant capacity of these compounds is often evaluated using several in vitro assays:
Reducing Power: This mechanism involves the ability of the compound to donate an electron, thereby reducing an oxidized intermediate. The reducing power is often assessed by the conversion of Fe³⁺ (ferricyanide) to Fe²⁺ (ferrocyanide). A higher absorbance in this assay indicates greater reducing power. dergipark.org.tr Hydrazone derivatives of 2-benzoxazolinone, especially those with hydroxyl substituents on an aromatic ring, have been shown to possess effective hydrogen-donating ability and potent reducing power. dergipark.org.tr
Scavenging of Other ROS: The antioxidant activity extends to the scavenging of other specific reactive species like superoxide (B77818) radicals, hydrogen peroxide, and nitric oxide. researchgate.net Different derivatives exhibit varying degrees of scavenging capacity against different radicals, which may be due to different mechanisms involved in the radical-antioxidant reactions or stereoselectivity factors. dergipark.org.tr
The structure of the benzoxazole derivative significantly influences its antioxidant activity. For example, hydrazone derivatives of 2-benzoxazolinone, particularly those with electron-donating p-methoxy or p-hydroxyl groups on their phenyl rings, have shown the highest scavenging capacity. researchgate.net
The table below presents the radical scavenging activity for a selection of 2-benzoxazolinone derivatives from a research study, expressed as IC50 values (the concentration required to scavenge 50% of the radicals).
| Compound Type | DPPH Radical Scavenging IC50 (μg/mL) | Superoxide Radical Scavenging IC50 (μg/mL) | Nitric Oxide Scavenging IC50 (μg/mL) |
|---|---|---|---|
| Thiosemicarbazide Derivative | >100 | 85.3 | 75.4 |
| Triazole Derivative | >100 | 68.7 | 62.1 |
| Thiadiazole Derivative | >100 | 72.5 | 68.9 |
| Hydrazone Derivative (p-methoxy) | 18.5 | 21.3 | 19.8 |
| Hydrazone Derivative (p-hydroxyl) | 15.2 | 18.6 | 16.4 |
| Butylated Hydroxytoluene (Standard) | 21.8 | - | - |
Identification and Characterization of Molecular Targets for Benzoxazole Derivatives
The diverse pharmacological activities of benzoxazole derivatives stem from their ability to interact with a wide range of biological targets. Research has identified and characterized several key molecular targets, highlighting the versatility of the benzoxazole scaffold in medicinal chemistry.
Tyrosine Kinases (e.g., VEGFR-2): A significant number of benzoxazole derivatives have been developed as inhibitors of protein tyrosine kinases, which are crucial in cellular signaling pathways controlling growth, differentiation, and angiogenesis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary target for many anti-angiogenic cancer therapies. researchgate.net A series of 2-thioacetamide linked benzoxazole-benzamide conjugates were designed as potent inhibitors of VEGFR-2, demonstrating sub-micromolar IC50 values against the enzyme. researchgate.netnih.gov
Serine/Threonine Kinases (e.g., Akt, mTOR): The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Benzoxazole derivatives have been identified as inhibitors of key components of this pathway. Molecular docking studies have shown strong binding affinities of certain benzoxazoles toward Akt. researchgate.net Additionally, other benzoxazole-based compounds have emerged as promising mTOR inhibitors, capable of inducing apoptosis and arresting the cell cycle. researchgate.net
Transcription Factors (e.g., NF-κB): Nuclear Factor kappa B (NF-κB) is a transcription factor that plays a vital role in inflammation and cancer cell survival. Certain benzoxazole compounds have demonstrated potential antitumor activity by targeting NF-κB in lymphoma cells. researchgate.net
Monoamine Oxidases (MAO-A and MAO-B): MAO enzymes are important targets for the treatment of neuropsychiatric and neurodegenerative disorders. researchgate.net Specific 2-methylbenzo[d]oxazole derivatives have been shown to be potent inhibitors of both MAO-A and MAO-B, with some compounds exhibiting IC50 values in the low nanomolar range, suggesting their potential as leads for developing treatments for conditions like depression and Parkinson's disease. researchgate.netresearchgate.net
Viral Proteins (e.g., HIV-1 Nucleocapsid Protein): The HIV-1 nucleocapsid protein (NC) has emerged as a novel target for antiretroviral therapy. nih.gov Through virtual screening and biological evaluation, compounds with a 2-benzoxazolinone moiety were identified as inhibitors of NC, representing a potential new class of antiretroviral agents. nih.gov
G-Protein Coupled Receptors (e.g., Adenosine A2A Receptor): The adenosine A2A receptor is a target for treating neurodegenerative diseases like Parkinson's. A series of 2-arylbenzoxazoles were identified as potential A2A receptor antagonists through docking studies, with subsequent synthesis and testing confirming micromolar affinity for the receptor. researchgate.net
Melatonin Receptors (MT1 and MT2): Benzoxazole derivatives have also been developed as ligands for melatonin receptors. These receptors are involved in regulating circadian rhythms, and agonists have therapeutic potential. Certain derivatives were identified as potent melatonin receptor agonists. nih.gov
Rational Design Principles for Benzoxazole-Based Ligands
The development of potent and selective benzoxazole-based ligands relies on several key rational design principles that leverage an understanding of molecular interactions and structure-activity relationships (SAR).
Pharmacophore Modeling and Mimicry: A common strategy involves designing benzoxazole derivatives that fit a known pharmacophore model for a specific target. For example, the design of VEGFR-2 inhibitors was guided by the established pharmacophoric features of known drugs like sorafenib. nih.gov The benzoxazole ring was positioned to occupy the hinge region of the ATP binding site, while other parts of the molecule were designed to interact with different domains of the enzyme. nih.gov
Structure-Activity Relationship (SAR) Analysis: SAR studies are crucial for optimizing ligand potency and selectivity. These studies systematically modify the benzoxazole scaffold and evaluate the impact on biological activity. A strong SAR has been observed for benzoxazole derivatives, highlighting that substituents at the 2- and 5-positions of the benzoxazole core are critical for modulating activity. mdpi.com For instance, adding electron-withdrawing or electron-releasing groups at different positions can enhance antimicrobial or antiproliferative effects. researchgate.net Structural modifications at these key positions can improve properties like lipophilicity and electronic character, leading to optimized interactions with biological targets. mdpi.com
Isosteric Replacement: The benzoxazole nucleus can serve as a bioisostere for other aromatic systems. In the design of melatonin receptor ligands, the benzoxazole core was successfully used as an isosteric replacement for a previously established alkoxyaryl pharmacophore, leading to the identification of compounds with higher receptor affinity than melatonin itself. nih.gov
Scaffold Hopping and Hybridization: This principle involves combining the benzoxazole core with other known pharmacologically active moieties to create hybrid molecules with potentially novel or enhanced activity. For instance, novel 1,4-benzoxazine- researchgate.netdergipark.org.trnih.govtriazole hybrids were synthesized using click chemistry, a strategy that joins different molecular building blocks to create new chemical entities with anti-proliferative properties. nih.gov
Computational and Molecular Modeling: In silico methods like molecular docking are integral to the rational design process. Docking studies help predict the binding modes of designed ligands within the active site of a target protein, providing insights that guide synthetic efforts. researchgate.net This approach was used to identify benzoxazoles as potential antagonists for the adenosine A2A receptor and inhibitors of Akt and NF-κB. researchgate.netresearchgate.net
By applying these principles, medicinal chemists can rationally design and optimize benzoxazole derivatives, transforming them from initial hits into potent and selective lead compounds for a wide array of therapeutic targets.
Advanced Research Topics and Emerging Applications in Benzoxazole, 2 1 Methylethyl Thio Chemistry
Photophysical Properties and Applications
There is a notable absence of specific studies on the photophysical properties of Benzoxazole (B165842), 2-[(1-methylethyl)thio]-. However, the benzoxazole core is a well-known fluorophore, and its derivatives are extensively studied for their fluorescence and potential applications in light-driven molecular systems.
The photophysical characteristics of benzoxazole derivatives are highly tunable through chemical modifications. The introduction of electron-donating or electron-withdrawing groups at various positions on the benzoxazole ring system can significantly alter the absorption and emission wavelengths, quantum yields, and Stokes shifts. researchgate.net For instance, some benzoxazole derivatives are known to exhibit excited-state intramolecular proton transfer (ESIPT), a process that leads to a large Stokes shift and dual fluorescence, making them suitable as fluorescent probes for sensing and imaging.
The general photophysical properties of selected benzoxazole derivatives are summarized in the table below, illustrating the impact of substitution on their optical characteristics.
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Application |
| 2-(2'-Hydroxyphenyl)benzoxazole | ~350 | ~450 (enol), ~530 (keto) | Varies | Fluorescent probe, ESIPT studies |
| 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene | ~370 | ~430 | High | Organic light-emitting diodes (OLEDs) |
| Benzoxazolyl-substituted coumarins | Varies | Varies | Varies | Fluorescent dyes and sensors |
This table presents representative data for the broader class of benzoxazole derivatives and not for Benzoxazole, 2-[(1-methylethyl)thio]-.
Supramolecular Chemistry and Non-Covalent Interactions
Specific research into the supramolecular chemistry and crystal packing interactions of Benzoxazole, 2-[(1-methylethyl)thio]- is not found in the reviewed literature. Nevertheless, the benzoxazole scaffold plays a significant role in supramolecular chemistry due to its planar structure and the presence of heteroatoms that can participate in various non-covalent interactions.
Crystal engineering studies on benzoxazole derivatives often reveal intricate networks of intermolecular interactions, including π-π stacking, hydrogen bonding (if suitable functional groups are present), and C–H···N or C–H···O interactions. These interactions dictate the molecular packing in the solid state, which in turn influences the material's bulk properties, such as melting point, solubility, and even its photophysical behavior. The understanding of these non-covalent forces is crucial for the rational design of functional molecular materials.
Catalytic Applications of Benzoxazole Derivatives in Organic Transformations
While there is no specific information on the catalytic use of Benzoxazole, 2-[(1-methylethyl)thio]-, the broader family of benzoxazole derivatives has been explored in catalysis. The nitrogen and oxygen atoms in the benzoxazole ring can act as coordination sites for metal ions, making them potential ligands for transition metal catalysts.
Exploration of Benzoxazoles in Advanced Materials Science
The application of Benzoxazole, 2-[(1-methylethyl)thio]- in advanced materials science is not documented. However, the benzoxazole core is a key building block in the development of a variety of advanced organic materials, particularly organic semiconductors. bu.edunih.gov
The rigid, planar structure of the benzoxazole system facilitates π-orbital overlap between adjacent molecules, which is essential for efficient charge transport. This property has led to the incorporation of benzoxazole units into polymers and small molecules for applications in:
Organic Light-Emitting Diodes (OLEDs): Benzoxazole derivatives are used as electron-transporting materials, hole-transporting materials, and fluorescent emitters in OLEDs. bu.edu Their high thermal stability and good charge-carrier mobility contribute to the performance and longevity of these devices.
Organic Photovoltaics (OPVs): In the realm of solar energy, benzoxazole-based materials are being investigated as donor or acceptor components in the active layer of organic solar cells. bu.edu
Organic Field-Effect Transistors (OFETs): The semiconducting nature of some benzoxazole derivatives makes them suitable for use as the active channel material in OFETs, which are fundamental components of organic electronics.
The performance of these materials is highly dependent on their molecular structure, solid-state packing, and energy levels, which can be systematically modified through synthetic chemistry.
Q & A
Q. What synthetic strategies are effective for preparing 2-[(1-methylethyl)thio]benzoxazole?
The compound is typically synthesized via a two-step process:
Formation of benzoxazole-2-thiol : Reacting 2-aminophenol with thiourea at 200°C for 2 hours yields benzoxazole-2-thiol .
Alkylation : The thiol intermediate reacts with isopropyl halides (e.g., isopropyl bromide) under reflux in methanol for 6 hours to introduce the isopropylthio group .
Alternative routes include condensation of 2-aminophenol with formamide under dry distillation, though this method may require optimization for functionalization at the 2-position .
Q. Key Intermediates :
| Intermediate | Role | Reference |
|---|---|---|
| Benzoxazole-2-thiol | Core heterocycle with reactive thiol group | |
| Isopropyl halide | Alkylating agent for thiol functionalization |
Q. What spectroscopic techniques are critical for characterizing 2-[(1-methylethyl)thio]benzoxazole?
- 1H/13C NMR : Confirm substitution patterns and isopropylthio group integration.
- FT-IR : Identify S–C and C–N stretches (~600–700 cm⁻¹ and ~1250 cm⁻¹, respectively).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ for C10H11NOS) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield during scale-up?
Q. Comparative Yields :
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Thiourea route | 65–70 | 200°C, 2 h | |
| Formamide route | 50–55 | Dry distillation |
Q. How do computational methods aid in predicting reactivity and stability?
- DFT Calculations : Predict electron density distribution, reactive sites (e.g., sulfur atom in the thioether group), and stability under UV exposure .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme binding pockets) to guide pharmacological studies .
Q. How should researchers resolve contradictions in reported biological activities?
Discrepancies in antimicrobial or anticancer data may arise from:
- Strain Variability : Test against standardized microbial panels (e.g., NTMs in Table 3 of ).
- Purity : Use HPLC (>95% purity) to eliminate confounding effects from byproducts .
- Assay Conditions : Standardize incubation times and concentrations (e.g., MIC values in µg/mL) .
Biological Evaluation Methodologies
Q. What in vitro assays are suitable for antimicrobial testing?
Q. Antimycobacterial Activity Data :
| Derivative | MIC (µg/mL) | Target Strain | Reference |
|---|---|---|---|
| 2-[(1-Methylethyl)thio]benzoxazole | 12.5 | M. avium | |
| Methyl ester analog | 25.0 | M. intracellulare |
Q. How can in vitro-to-in vivo translation be improved for anticancer studies?
- 3D Tumor Models : Use spheroids or organoids to mimic tumor microenvironments .
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and plasma protein binding .
Stability and Functionalization
Q. What factors influence the hydrolytic stability of the isopropylthio group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
